4,4'-Dicyanostilbene
Description
4,4’-Dicyanostilbene is an organic compound with the molecular formula C16H8N2. It is characterized by the presence of two cyano groups attached to the para positions of the stilbene structure. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Properties
IUPAC Name |
4-[(E)-2-(4-cyanophenyl)ethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZPDIBRXCMRD-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6292-62-2 | |
| Record name | Stilbene-4,4'-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbene-4,4'-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dicyanostilbene can be synthesized through several methods. One common approach involves the reaction of 4,4’-dibromostilbene with cuprous cyanide. This reaction proceeds smoothly and yields the desired dicyanostilbene almost quantitatively . The reaction conditions typically involve heating the reactants in a suitable solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 4,4’-dicyanostilbene often involves large-scale reactions using similar methods. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dicyanostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block for Synthesis : DCS is utilized as a precursor in the synthesis of complex organic molecules and polymers. Its dual cyano groups facilitate reactions that lead to various derivatives, enhancing its application scope in synthetic organic chemistry.
Biology
Fluorescent Probes : DCS has been employed in the development of fluorescent probes for biological imaging. Its photophysical properties allow it to function effectively in detecting biological markers. For instance, a study demonstrated that DCS derivatives can serve as two-photon thermo-solvatochromic probes capable of indicating solvent polarity and viscosity changes .
Medicine
Antimalarial Agent : Research indicates that DCS exhibits potent activity against the Dd2 strain of malaria, with an effective concentration (EC50) of 27 nM . This highlights its potential as a therapeutic agent in combating malaria and possibly other infections.
Materials Science
Optical Materials : DCS is integral in producing materials with unique optical properties, such as circularly polarized luminescence. Its ability to undergo solvatochromism makes it suitable for applications in sensors and displays .
Case Study 1: Fluorescent Probes
In a study published by Chibao et al., DCS derivatives were synthesized to create two-photon fluorescence probes. These probes exhibited significant sensitivity to solvent polarity and were able to detect changes in temperature and viscosity effectively. The results indicated that the incorporation of cyano groups enhances the fluorescence properties, making these probes valuable for bioimaging applications .
Case Study 2: Antimalarial Efficacy
A study conducted on the efficacy of DCS against malaria showed promising results with significant inhibition of the Dd2 strain. The research indicated that the compound's mechanism involves disruption of cellular processes within the parasite, leading to its death . This positions DCS as a candidate for further development into antimalarial therapies.
Data Tables
Mechanism of Action
The mechanism of action of 4,4’-dicyanostilbene varies depending on its application. In biological systems, it interacts with specific molecular targets, such as lipid rafts in cell membranes, to exert its effects. The compound’s fluorescence properties are utilized to visualize and study these interactions. In medicinal applications, its antimalarial activity is attributed to its ability to interfere with the metabolic processes of the malaria parasite.
Comparison with Similar Compounds
4,4’-Dicyanostilbene can be compared with other similar compounds, such as:
4,4’-Dicyanodiphenylsulfone: Both compounds contain cyano groups, but the presence of a sulfone group in the latter imparts different chemical properties.
9,10-Dicyanophenanthrene: This compound has a more rigid structure compared to 4,4’-dicyanostilbene and exhibits different photophysical properties.
Uniqueness: 4,4’-Dicyanostilbene is unique due to its combination of photophysical properties and chemical reactivity. Its ability to undergo various chemical transformations and its applications in fluorescence-based studies make it a versatile compound in scientific research.
Biological Activity
4,4'-Dicyanostilbene is a compound of significant interest in biological research due to its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is a stilbene derivative characterized by two cyano groups at the 4-position of the stilbene backbone. This structural modification significantly influences its biological properties, particularly its antioxidative and cytoprotective effects.
Antioxidative Properties
Research indicates that this compound exhibits strong antioxidative activity. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound effectively scavenges free radicals, which is crucial in preventing oxidative stress-related cellular damage. The antioxidative potency was correlated with the presence of the cyano groups, which enhance electron-withdrawing capacity and stabilize radical species .
Cytoprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced toxicity. Specifically, it has been observed to rescue PC-12 cells from H2O2-induced apoptosis. This protective effect is attributed to its ability to modulate intracellular signaling pathways involved in cell survival and apoptosis .
Table: Summary of Biological Activities
Estrogenic Activity
The estrogenic potential of this compound has been investigated due to its structural similarity to diethylstilbestrol (DES), a synthetic estrogen. In toxicological studies involving rodents, it was noted that this compound exhibited estrogen-like activity, which raises concerns regarding its environmental impact and potential endocrine-disrupting effects .
Case Studies
- Neuroprotection in Animal Models : In a study involving animal models of neurodegeneration, this compound was administered to assess its neuroprotective effects against induced oxidative stress. Results indicated significant improvements in behavioral outcomes and reduced neuronal loss compared to control groups .
- Environmental Impact Assessment : Research on the degradation of dyes based on this compound highlighted its potential environmental risks. The compound's persistence in aquatic systems necessitates further investigation into its ecological toxicity and the effectiveness of synthetic sorbents for remediation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,4'-Dicyanostilbene, and how can reaction parameters be optimized for yield?
- Methodology : The synthesis involves condensation of 2-nitro-p-tolunitrile with 4,6-diaminobenzaldehyde at 170–180°C using piperidine as a catalyst. Critical parameters include precise temperature control, stoichiometric ratios, and post-reaction purification via crystallization from glacial acetic acid . Yield optimization requires iterative adjustments of catalyst volume (e.g., 1.2–0.6 cc piperidine added incrementally) and reaction duration (1.25 hours post-catalyst addition). Characterization via melting point analysis (e.g., MP 290°C for intermediates) and NMR is essential to confirm product identity .
Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., purity >98% as per COA standards) .
- Structural Confirmation :
- FT-IR to identify cyano (-CN) and alkene (C=C) functional groups.
- NMR (¹H and ¹³C) to resolve aromatic proton environments and confirm stereochemistry.
- Mass Spectrometry (MS) for molecular ion ([M+H]+) validation.
- Isomeric differentiation (E/Z isomers) requires controlled experiments using non-active isomers (e.g., (E/Z)-4,4'-Dicyanostilbene as a reference) .
Advanced Research Questions
Q. How can quantum mechanical calculations (e.g., DFT) elucidate the electronic properties of this compound?
- Methodology : Use the GAMESS package for ab initio calculations to model frontier molecular orbitals (HOMO/LUMO) and predict UV-Vis absorption spectra. Parameters include:
- Basis sets (e.g., 6-31G* for geometry optimization).
- Solvent effects (e.g., polarizable continuum models for acetonitrile).
- Comparison with experimental data (e.g., λmax from UV-Vis spectroscopy) to validate theoretical models .
Q. How should researchers address discrepancies in reported biological activities (e.g., EC50 variations) of this compound across studies?
- Methodology :
- Data Normalization : Account for strain-specific responses (e.g., Dd2 malaria strain EC50 = 27 nM vs. other strains) .
- Experimental Replication : Use standardized protocols for cell viability assays (e.g., MTT/PI staining) and include positive controls (e.g., chloroquine for antimalarial studies).
- Statistical Analysis : Apply t-tests or ANOVA to assess significance of variations, and report confidence intervals .
- Metadata Reporting : Document cell culture conditions (e.g., % FBS, incubation time) and compound stability (e.g., degradation in DMSO) to identify confounding factors .
Q. What advanced spectroscopic methods can resolve photoisomerization dynamics in this compound?
- Methodology :
- Time-Resolved Fluorescence Spectroscopy : Monitor real-time E/Z isomer interconversion using pulsed lasers (e.g., 355 nm excitation).
- Transient Absorption Spectroscopy : Track triplet-state lifetimes to assess energy transfer pathways.
- Temperature-Dependent Studies : Analyze activation energy (Ea) for thermal isomerization in solvents like toluene .
Methodological Considerations
- Reproducibility : Detailed experimental sections must include catalyst purity, solvent grades, and instrument calibration protocols .
- Data Contradictions : Use funnel plots or sensitivity analyses to evaluate publication bias in biological activity datasets .
- Ethical Compliance : Adhere to safety protocols for handling cyanated compounds (e.g., fume hood use, waste disposal per OSHA guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
